4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a bromine atom at the 4th position, an ethoxy group at the 6th position, and a cyano group at the 3rd position of the pyrazolo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-5-ethoxypyridine with hydrazine hydrate to form the corresponding pyrazole intermediate. This intermediate is then subjected to a cyclization reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The ethoxy group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Amines or alcohols.
Scientific Research Applications
4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe molecule for studying biological pathways and enzyme mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various biological effects, including anti-proliferative and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but with different substitution pattern.
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8BrN3O |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
4-bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8BrN3O/c1-2-15-8-3-9(11)10-7(4-12)5-13-14(10)6-8/h3,5-6H,2H2,1H3 |
InChI Key |
WPWAPLOKAQGOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN2C(=C(C=N2)C#N)C(=C1)Br |
Origin of Product |
United States |
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